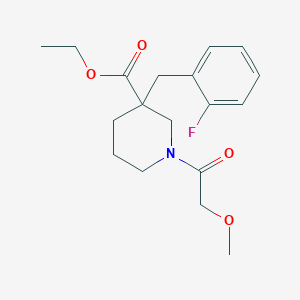

![molecular formula C14H15N3O2 B5985719 N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5985719.png)

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on the specific compound. For example, one compound yielded a beige powder with a melting point of 218–219°C .Mécanisme D'action

The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in the development and progression of cancer.

Biochemical and Physiological Effects:

In addition to its anticancer activity, this compound has also been found to possess a range of other biochemical and physiological effects. This compound has been shown to possess anti-inflammatory activity, and has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide. One area of research is the development of novel this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.

Conclusion:

In conclusion, this compound is a promising compound that has shown significant potential in various scientific research applications. Its potent anticancer activity and range of other biochemical and physiological effects make it a compound of interest for future research. However, further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved activity and reduced toxicity.

Méthodes De Synthèse

The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide involves the reaction of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of cancer. This compound has been found to possess potent anticancer activity and has been shown to induce apoptosis in cancer cells.

Propriétés

IUPAC Name |

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-2-12-16-14(19-17-12)10-5-3-4-6-11(10)15-13(18)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBIMJSTZVEBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5985636.png)

![1-(4-fluorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5985649.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B5985651.png)

![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5985659.png)

![3-methyl-N-{1-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5985666.png)

![1-(3-cyclohexen-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5985676.png)

![1-(cyclohexylmethyl)-N-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B5985680.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5985687.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5985694.png)

![2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985701.png)

![{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetic acid](/img/structure/B5985707.png)

![2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985724.png)

![ethyl 5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5985726.png)